![molecular formula C16H13Cl2NO3 B5804462 methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as MCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCB belongs to the class of benzoate esters and is commonly used as a research tool to study various biological processes.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate inhibits the activity of COX-2, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages as a research tool. It is a potent inhibitor of COX-2 activity and has been shown to have anticancer and neuroprotective properties. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is relatively easy to synthesize and can be obtained in high yield. However, there are also some limitations to using methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in lab experiments. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is not very soluble in water, which can make it difficult to use in aqueous solutions. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. One potential area of research is the development of more soluble forms of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate that can be used in aqueous solutions. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. Moreover, the potential applications of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in the treatment of various diseases such as cancer and neurodegenerative diseases should be further explored. Finally, the mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate should be further elucidated to better understand its biological effects.
Méthodes De Synthèse
The synthesis of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid to yield methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. The yield of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.
Applications De Recherche Scientifique
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been extensively used as a research tool to study various biological processes such as inflammation, cancer, and neurodegenerative diseases. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
methyl 4-chloro-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)11-4-7-13(18)14(9-11)19-15(20)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWRTSGESOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)

![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
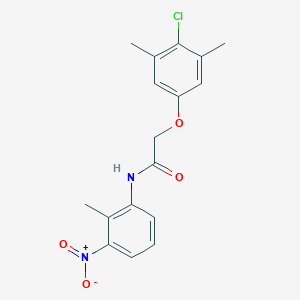

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
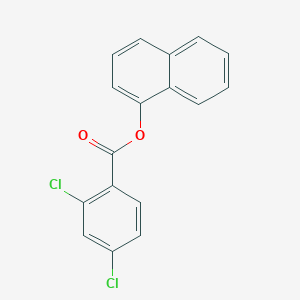
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
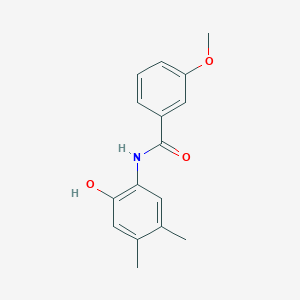
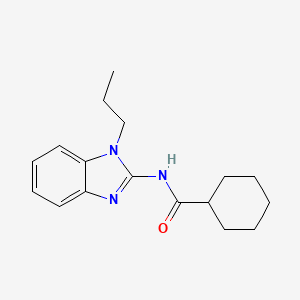
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
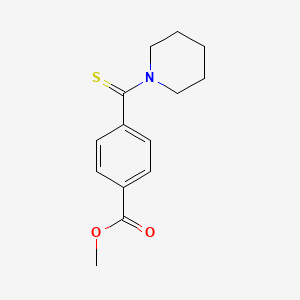
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)